2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
The compound 2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group. The benzenesulfonamide moiety is attached to a phenyl ring at the 6-position of the triazolo-pyridazine scaffold, with a fluorine atom at the ortho-position of the benzene ring.
Properties
IUPAC Name |
2-fluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-12-20-21-18-10-9-16(22-24(12)18)13-5-4-6-14(11-13)23-27(25,26)17-8-3-2-7-15(17)19/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKRSOOHKYWMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a benzenesulfonamide core modified with a fluoro group and a triazolo-pyridazinyl moiety . The structural complexity is expected to influence its interaction with biological targets, impacting its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₆O₂S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 2320680-88-2 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The presence of the triazolo-pyridazine moiety suggests potential inhibition of specific enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that are crucial in disease processes such as cancer and inflammation.
Antiproliferative Activity
Research indicates that compounds with triazolo and pyridazine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted for compounds with specific substitutions that enhance their interaction with cellular targets .
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Interaction Studies
Investigations into the binding affinity of this compound with molecular targets are critical for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for quantifying these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical distinctions:
Key Structural and Functional Insights
Sulfonamide vs. Acetamide : The sulfonamide group in the target compound enables stronger hydrogen-bonding interactions (e.g., with His131 or Trp168 in calpain-1) compared to the acetamide in C1632 . This may enhance inhibitory potency against proteases or kinases.
Fluorine Substitution: The ortho-fluorine in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs. Its position may also influence π-stacking with aromatic residues like Trp168 .
Substituent Diversity : Indole- or pyridinyl-containing derivatives (e.g., Compound 7, CM654953) demonstrate the importance of substituents in modulating target selectivity. The target compound’s phenyl-sulfonamide group may favor interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Triazolopyridazine Core Formation : Cyclization of precursors (e.g., 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine) under Pd-catalyzed Suzuki-Miyaura coupling conditions. For example, aryl boronic acids are coupled to halogenated intermediates in dioxane/water at 120°C using Pd(PPh₃)₄ and K₂CO₃ .
- Sulfonamide Coupling : Reaction of the triazolopyridazine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DIPEA) .
- Optimization : Yields depend on solvent choice (e.g., ethanol vs. THF), catalyst loading, and reaction time. HPLC purification is recommended to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₅FN₄O₂S) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding binding modes in target proteins .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact .
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .
- Spill Management : Neutralize with silica-based absorbents; avoid aqueous washes to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
- Methodological Answer :
- Replication : Repeat reactions using exact conditions (e.g., catalyst batch, solvent purity) from primary literature .
- Analytical Cross-Validation : Compare HPLC retention times and NMR spectra with authentic samples. For example, batch-dependent impurities may arise from incomplete Suzuki coupling .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors affecting yield .
Q. What mechanistic insights exist for its biological activity, particularly in cancer models?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated analogs to identify binding partners (e.g., bromodomains like BRD4) .
- Functional Studies : In vitro tumorsphere assays (e.g., using MCF-7 cells) show dose-dependent reduction in stemness, linked to Lin-28/let-7 pathway modulation .
- SAR (Structure-Activity Relationship) : Fluorine at position 2 enhances metabolic stability, while methyl on triazolo improves target affinity .
Q. How can computational modeling guide the optimization of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in BRD4 (PDB: 3MXF). The sulfonamide group forms hydrogen bonds with Asn140 .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = –1.2) and CYP3A4 inhibition risk, guiding derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
